molecular formula C6H2BrCl2N3 B13914774 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine

Katalognummer: B13914774
Molekulargewicht: 266.91 g/mol
InChI-Schlüssel: YKHPVSFCDXHYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd, 5th, and 6th positions of the pyrazolo[1,5-a]pyrimidine ring system. It is an intermediate used in the synthesis of various biologically active molecules, particularly in the development of inhibitors targeting specific enzymes and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-5,6-dichloropyrazole with a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd position of the pyrazolo[1,5-a]pyrimidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclocondensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms at the 3rd, 5th, and 6th positions allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C6H2BrCl2N3

Molekulargewicht

266.91 g/mol

IUPAC-Name

3-bromo-5,6-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-10-12-2-4(8)5(9)11-6(3)12/h1-2H

InChI-Schlüssel

YKHPVSFCDXHYST-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC2=C(C=NN21)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.